1,1'-Methylenebis(2-ethylbenzene)
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Overview
Description
1,1’-Methylenebis(2-ethylbenzene) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two ethylbenzene groups connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis(2-ethylbenzene) can be synthesized through Friedel-Crafts alkylation reactions. In this process, ethylbenzene is reacted with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 1,1’-Methylenebis(2-ethylbenzene) involves similar Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced separation techniques are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(2-ethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1,1’-Methylenebis(2-ethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(2-ethylbenzene) involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles and react with electrophiles. This process involves the formation of a positively charged intermediate, which is stabilized by the aromatic system .
Comparison with Similar Compounds
Similar Compounds
Ethylbenzene: A simpler aromatic hydrocarbon with a single ethyl group attached to the benzene ring.
1,1’-Methylenebis(4-ethylbenzene): Similar structure but with ethyl groups in the para position.
1,1’-Methylenebis(2-methylbenzene): Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
1,1’-Methylenebis(2-ethylbenzene) is unique due to the presence of two ethylbenzene groups connected by a methylene bridge, which imparts distinct chemical properties and reactivity compared to its simpler analogs .
Properties
CAS No. |
42343-16-8 |
---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-ethyl-2-[(2-ethylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H20/c1-3-14-9-5-7-11-16(14)13-17-12-8-6-10-15(17)4-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
CZACDLJOZJMSPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC2=CC=CC=C2CC |
Origin of Product |
United States |
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